REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2[NH2:11])[N:4]([C@H:12]2[CH2:17][CH2:16][C@H:15]([N:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[N:3]=1.C[C:26]1([CH3:49])C(C)(C)OB([C:33]2[CH:48]=[CH:47][C:36]([CH2:37][N:38]3[C:42]4[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=4[N:40]=[CH:39]3)=[CH:35][CH:34]=2)[O:27]1.C(=O)([O-])[O-:51].[Na+].[Na+].[CH3:56][O:57]CCOC>O>[C:26]([OH:51])(=[O:27])[CH3:49].[NH3:3].[N:38]1([CH2:37][C:36]2[CH:35]=[CH:34][C:33]([C:2]3[C:10]4[C:5](=[N:6][CH:7]=[N:8][C:9]=4[NH2:11])[N:4]([C@H:12]4[CH2:17][CH2:16][C@H:15]([N:18]5[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]5)[CH2:14][CH2:13]4)[N:3]=3)=[CH:48][C:47]=2[O:57][CH3:56])[C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=2[N:40]=[CH:39]1 |f:2.3.4,7.8|
|
Name
|
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
IC1=NN(C2=NC=NC(=C21)N)[C@@H]2CC[C@H](CC2)N2CCN(CC2)C
|
Name
|
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1)C
|
Name
|
palladium tetrakistriphenyphosphine
|
Quantity
|
0.31 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)CC2=C(C=C(C=C2)C2=NN(C1=NC=NC(=C12)N)[C@@H]1CC[C@H](CC1)N1CCN(CC1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2[NH2:11])[N:4]([C@H:12]2[CH2:17][CH2:16][C@H:15]([N:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[N:3]=1.C[C:26]1([CH3:49])C(C)(C)OB([C:33]2[CH:48]=[CH:47][C:36]([CH2:37][N:38]3[C:42]4[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=4[N:40]=[CH:39]3)=[CH:35][CH:34]=2)[O:27]1.C(=O)([O-])[O-:51].[Na+].[Na+].[CH3:56][O:57]CCOC>O>[C:26]([OH:51])(=[O:27])[CH3:49].[NH3:3].[N:38]1([CH2:37][C:36]2[CH:35]=[CH:34][C:33]([C:2]3[C:10]4[C:5](=[N:6][CH:7]=[N:8][C:9]=4[NH2:11])[N:4]([C@H:12]4[CH2:17][CH2:16][C@H:15]([N:18]5[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]5)[CH2:14][CH2:13]4)[N:3]=3)=[CH:48][C:47]=2[O:57][CH3:56])[C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=2[N:40]=[CH:39]1 |f:2.3.4,7.8|
|
Name
|
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
IC1=NN(C2=NC=NC(=C21)N)[C@@H]2CC[C@H](CC2)N2CCN(CC2)C
|
Name
|
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1)C
|
Name
|
palladium tetrakistriphenyphosphine
|
Quantity
|
0.31 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC2=C1C=CC=C2)CC2=C(C=C(C=C2)C2=NN(C1=NC=NC(=C12)N)[C@@H]1CC[C@H](CC1)N1CCN(CC1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |